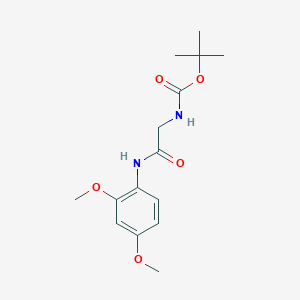
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The compound also contains a 2,4-dimethoxyphenyl group and a glycinamide group.
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine . This deprotection is a common step in the synthesis of more complex molecules. The 2,4-dimethoxyphenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the Boc group could make the compound relatively nonpolar and low in water solubility .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of acyclic derivatives of prolylleucylglycinamide demonstrates the utility of tert-butyloxycarbonyl-protected amino acids in peptide synthesis. These compounds serve as building blocks for the synthesis of more complex molecules, showing the importance of protective groups in facilitating chemical reactions without affecting sensitive functional groups (Haidukevich et al., 2019).
N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized as a handle for solid-phase peptide synthesis, illustrating the role of N-(tert-butoxycarbonyl)-protected intermediates in facilitating the synthesis of peptide alpha-carboxamides with high yield and stability. This highlights the compound's application in streamlining peptide synthesis protocols (Gaehde & Matsueda, 1981).
Material Science and Engineering Applications
- Research on moldable, load-bearing, and self-healing non-polymeric supramolecular gels derived from simple organic salts, including tert-butoxycarbonyl-protected L-amino acids, showcases the potential of these compounds in creating new materials with remarkable physical properties. Such materials could find applications in areas requiring stress-bearing capabilities and self-healing properties (Sahoo et al., 2012).
Organic Synthesis and Methodology Development
The preparation of indoles and oxindoles from dilithiated N-(tert-butoxycarbonyl)anilines demonstrates the compound's utility in organic synthesis, particularly in the construction of complex heterocyclic structures. This research contributes to the development of new methodologies for synthesizing pharmacologically relevant compounds (Clark et al., 1991).
A study on the efficient, racemization-free amidation of protected amino acids, including N-tert-butoxycarbonyl derivatives, underscores the importance of these compounds in maintaining the optical purity of amino acid derivatives during chemical transformations. This has significant implications for the synthesis of peptides and proteins with specific stereochemical configurations (Somlai et al., 1992).
Safety and Hazards
作用機序
Target of Action
The compound is known to be involved in synthetic organic chemistry and peptide synthesis
Mode of Action
The compound, also known as tert-butyl N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]carbamate, functions as a protecting group in synthetic organic chemistry . It is used to protect amine groups during multistep reactions, preventing them from reacting until the desired steps are completed . The compound can be removed from the protected group through a process called deprotection .
Biochemical Pathways
It is known to play a role in the synthesis of complex organic compounds and peptides . The compound’s influence on these pathways would depend on the specific reactions and compounds involved.
Result of Action
The primary result of N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide’s action is the protection of amine groups during synthetic reactions . This allows for more complex reactions to take place without unwanted side reactions. Once its role is fulfilled, the compound can be removed through a deprotection process .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. These include the conditions of the reaction it is used in, such as temperature, pH, and the presence of other compounds . The compound’s action can also be influenced by the specific methods used for its deprotection .
特性
IUPAC Name |
tert-butyl N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-7-6-10(20-4)8-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFJOZPJFZCKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

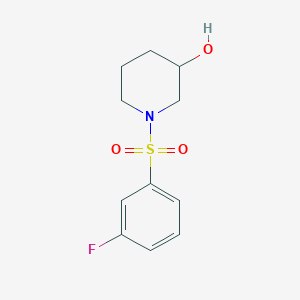
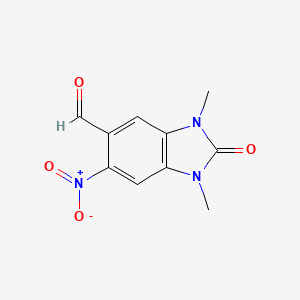
![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)
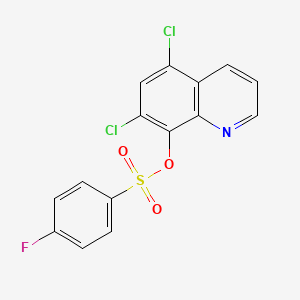
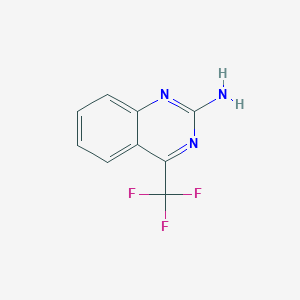
![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)
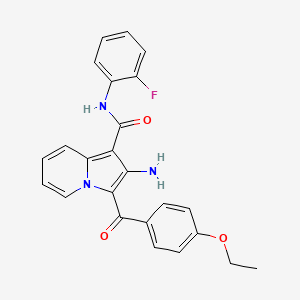
![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)
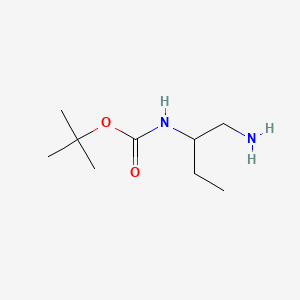
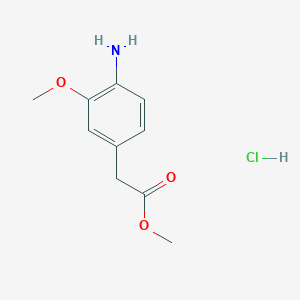

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)
![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)
